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Clinical Dosing Regimens & Key Findings

Trial Phase /
Identifier

Cancer
Type

Recommended Dosing
Schedule

Key Efficacy
Outcomes

Key Safety
Findings

| Phase 2 (MRTX-500) [1] | Non-squamous NSCLC | Sitravatinib: 120 mg daily Nivolumab: 240 mg Q2W

or 480 mg Q4W | ORR: 11.4-25% (by cohort); mPFS: 3.7-7.1 mos [1] | TRAEs: 93.6% (any grade), 58.3%

(G3/4); Discontinuation due to TRAEs: 14.1% [1] | | Phase 1-2 [2] | ccRCC (anti-angiogenic pretreated) |

Sitravatinib: 120 mg daily (starting dose) Nivolumab: Fixed dose | ORR: 35.7%; mPFS: 11.7 mos [2] |

DLT rate: 41.7% at 120 mg; Dose reductions: 52.4% [2] | | Phase 1 (Triplet) [3] [4] | ccRCC (1st line) |

Sitravatinib: Up to 100 mg daily Nivolumab: 3 mg/kg Q3W Ipilimumab: 0.7 mg/kg Q3W (for 4 doses) |

ORR: 45.5%; mPFS: 14.5 mos [3] [4] | Lower ipilimumab dose (0.7 mg/kg) enabled safer sitravatinib

escalation vs. 1 mg/kg [4] | | Phase 2 (Neoadjuvant) [5] | Locally advanced ccRCC | Sitravatinib: 80 mg

daily (starting dose reduced from 120 mg) Nivolumab: Fixed dose | ORR: 11.8% (pre-surgery) [5] | High

hypertension rate at 120 mg led to dose reduction; G3 TRAEs: 45% [5] |
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The combination works through a multi-faceted mechanism to overcome an immunosuppressive tumor

microenvironment (TME), and understanding this can guide troubleshooting when efficacy is suboptimal.
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Treatment resistance can emerge through dynamic changes in the TME. Correlative studies from trials

identified key resistance mechanisms [3] [4]:
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Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for sitravatinib in combination with nivolumab?

A: The evidence points to 120 mg once daily as the optimal starting dose for sitravatinib when

combined with standard fixed-dose nivolumab (240 mg Q2W or 480 mg Q4W) [1] [2]. This dose was
chosen after phase I/II trials found it provided a better efficacy-toxicity tradeoff compared to 80 mg

and 150 mg doses [2].

Q2: How can the safety profile of the combination be managed?

A: Dose modifications are frequently required.

Proactive Monitoring: Vigilantly monitor for hypertension, particularly during the first cycle. In
a neoadjuvant trial, 4 of 7 patients starting at 120 mg developed grade 3 hypertension, leading

to a protocol-mandated starting dose reduction to 80 mg [5].
Dose Reduction/Interruption: Be prepared to adjust. In the MRTX-500 trial, 42.9% of patients

required a sitravatinib dose reduction or interruption due to TRAEs [1].
Triplet Therapy Caution: Combining with ipilimumab requires careful dosing. A phase 1 trial

found that reducing the ipilimumab dose to 0.7 mg/kg (from 1 mg/kg) allowed for safer
administration and escalation of sitravatinib up to 100 mg daily [4].

Q3: Does the combination show activity in patients who progressed on prior immunotherapy?

A: Activity is modest and may be influenced by prior therapies. The phase 2 SNAPI trial in ccRCC
patients post-ICI showed a 24-week ORR of 14.3% and DCR of 35.7% [6] [7]. Importantly, no
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responses were seen in patients previously treated with cabozantinib or lenvatinib, suggesting shared

resistance mechanisms. The observed benefit in other patients was likely due to sitravatinib's anti-
tumor properties rather than re-sensitization to ICI [6].

Q4: What are the key biomarkers or correlative findings associated with response?

A: Research highlights several promising biomarkers:
TME Modulation: Responders to the combination show a shift in the TME, including a

reduction in immunosuppressive myeloid cells and repolarization of macrophages toward the
immunostimulatory M1 phenotype [1] [2].

Blood-based Biomarkers: A lower baseline neutrophil-to-lymphocyte ratio (NLR) in peripheral
blood was correlated with better response in one ccRCC trial [2].

Resistance Signatures: Single-cell RNA sequencing has identified a tumor cell-specific
epithelial-mesenchymal transition (EMT)-like program, T-cell exhaustion, and enrichment of M2-

like myeloid cells and fibroblasts in non-responders [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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